1-(2,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Description
1-(2,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H14F2N6O2 and its molecular weight is 384.347. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities of Triazole Derivatives Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some derivatives showed good to moderate activities against test microorganisms, highlighting the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Energetic Materials from Oxadiazole and Triazole Compounds Research into bi-heterocyclic structures involving oxadiazole and triazole has led to the synthesis of compounds with high heats of formation and detonation, comparable to known high-energy materials. This indicates the potential of such structures in energetic materials applications (Cao et al., 2020).
Photochemical Synthesis of Fluorinated Oxadiazoles A photochemical approach has been developed for synthesizing fluorinated 1,2,4-oxadiazoles. The methodology demonstrates the utility of fluorinated heterocyclic compounds in various chemical synthesis applications (Buscemi et al., 2001).
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N6O2/c1-2-27-12-6-3-10(4-7-12)17-22-18(28-24-17)15-16(21)26(25-23-15)14-8-5-11(19)9-13(14)20/h3-9H,2,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWETTWFDYWTYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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